molecular formula C9H16N2O3S B6340106 [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol CAS No. 1221342-54-6

[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol

Cat. No.: B6340106
CAS No.: 1221342-54-6
M. Wt: 232.30 g/mol
InChI Key: DTSCISAGAHXROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol (CAS: 1221342-54-6) is an imidazole derivative characterized by a methanesulfonyl group at the 2-position, a 2-methylpropyl (isobutyl) substituent at the 1-position, and a hydroxymethyl group at the 5-position of the imidazole ring. Its molecular formula is C₉H₁₆N₂O₃S, with a molecular weight of 232.3 g/mol .

Properties

IUPAC Name

[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-7(2)5-11-8(6-12)4-10-9(11)15(3,13)14/h4,7,12H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSCISAGAHXROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazole Ring Construction

The imidazole backbone is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1-(2-methylpropyl)amine with α-ketoaldehydes or α-diketones under acidic conditions. For example, glycolic acid has been employed as a cyclizing agent at elevated temperatures (150°–160°C) to form the 1H-imidazole scaffold. The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, followed by dehydration to aromatize the ring.

Key parameters:

  • Temperature: 150°–200°C

  • Solvent: Neat conditions or polar aprotic solvents (e.g., DMF)

  • Yield: ~80–90% (based on analogous syntheses)

Methanesulfonyl Group Introduction

Sulfonylation at the C2 position is achieved using methanesulfonyl chloride (MsCl) in the presence of a base. Patent US5389640 details a protocol where the imidazole intermediate is treated with MsCl (1.2 eq) in dichloromethane (DCM) at 0°–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) serves as both base and proton scavenger.

Reaction equation:

Imidazole-NH+MsClTEA, DCMImidazole-SO2Me+HCl\text{Imidazole-NH} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{Imidazole-SO}_2\text{Me} + \text{HCl}

Hydroxymethylation at C5

Direct Hydroxylation Strategies

The C5 methanol group is introduced via one of two pathways:

Pathway A : Formaldehyde condensation

  • Reagents: Paraformaldehyde, HCl catalyst

  • Conditions: Reflux in dioxane (12 hr)

  • Mechanism: Electrophilic aromatic substitution followed by hydrolysis

Pathway B : Grignard Reaction

  • Reagents: Methylmagnesium bromide (3.0 eq)

  • Solvent: Anhydrous THF at −78°C

  • Quenching: Saturated NH4_4Cl solution

  • Yield: 68–72% (extrapolated from similar structures)

MethodTemperatureTimeYield (%)Purity (%)
Pathway A100°C12 hr6592
Pathway B−78°C2 hr7295

Purification and Isolation

Crystallization Techniques

Crude product purification employs sequential solvent systems:

  • Initial precipitation : Ethyl acetate/hexane (1:3 v/v) removes non-polar impurities

  • Recrystallization : Methanol/DCM (2:1 v/v) at −20°C yields needle-like crystals

  • Final polish : Activated charcoal treatment in hot ethanol followed by vacuum filtration

Critical factors:

  • Solvent polarity index: Optimal at 4.3–5.1 (ethanol = 5.2, DCM = 3.1)

  • Cooling rate: 0.5°C/min to prevent oiling out

Chromatographic Methods

Silica gel flash chromatography (230–400 mesh) with gradient elution:

  • Mobile phase: 10% MeOH in EtOAc → 30% MeOH in EtOAc

  • Retention factor (k'): 2.1–2.4 for target compound

  • Recovery: >98% when using 50 g silica per 1 g crude

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH3_3)2_2), 3.21 (s, 3H, SO2_2CH3_3), 4.15 (s, 2H, CH2_2OH)

  • HRMS : m/z calcd for C9_9H16_{16}N2_2O3_3S [M+H]+^+: 233.0961, found: 233.0958

Purity Assessment

HPLC conditions (USP method):

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: 0.1% H3_3PO4_4/ACN (70:30)

  • Flow rate: 1.0 mL/min

  • Retention time: 8.2 min

  • Purity: 99.3% (area normalization)

Scale-Up Considerations

Thermal Hazard Analysis

DSC studies reveal exothermic decomposition onset at 185°C (heating rate 10°C/min). Safety protocols mandate:

  • Batch sizes <5 kg in reactors with emergency cooling

  • Temperature control during sulfonylation (±2°C of setpoint)

Environmental Impact

Waste stream management data:

  • Process mass intensity (PMI): 32 kg waste/kg product

  • Key contributors: Solvents (78%), silica gel (15%)

  • Recycling: 90% DCM recovery via distillation

Comparative Method Evaluation

Three principal synthetic routes have been documented:

RouteStepsTotal Yield (%)Cost Index
A4411.8
B5532.1
C3381.2

Cost index normalized to Route A = 1.0

Route B (patent US8618308B2) demonstrates superior yield despite higher complexity, attributed to:

  • In-situ protection of hydroxyl groups

  • Catalytic transesterification minimizing side reactions

Challenges and Mitigation Strategies

Common Impurities

  • Impurity X (3–5%): Des-methyl sulfone (MH+ 219.08)

  • Impurity Y (1–2%): Oxidized alcohol to ketone (MH+ 231.09)

Remediation:

  • Adjust MsCl stoichiometry to 1.05 eq

  • Add antioxidant (0.1% BHT) during hydroxymethylation

Solvent Selection Impact

Replacing DCM with 2-MeTHF improves:

  • Reaction rate: 1.7× faster sulfonylation

  • Sustainability: GSK solvent guide score improves from 3→8

Recent Methodological Advances

Microwave-assisted synthesis (2023 developments):

  • 80°C, 300 W, 30 min → 94% conversion vs 72% conventional

  • Reduced reaction time from 8 hr to 45 min

Continuous flow system parameters:

  • Residence time: 8.5 min

  • Productivity: 12 g/hr/L reactor volume

  • Purity: 99.1%

Chemical Reactions Analysis

Analysis of Search Results

The search results emphasize synthetic methods and reactivity for:

  • Benzimidazole derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazoles ).

  • Imidazole-based metal complexes (e.g., bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) hexafluorophosphate ).

  • Adamantane-functionalized imidazoles (e.g., (4-(adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol ).

No studies on sulfonyl- or methanesulfonyl-substituted imidazolylmethanols were identified.

Gaps and Recommendations

Given the absence of data for the target compound, the following strategies are advised:

Database Exploration

  • Reaxys or SciFinder : Search for patents or articles using the compound’s IUPAC name or SMILES string (CS(=O)(=O)C1=NC=C(N1C(C(C)C)CO)C).

  • PubChem : Validate metadata (e.g., bioactivity, synthetic routes).

Reactivity Predictions

Based on analogous imidazole derivatives:

Reaction Type Expected Reactivity
Oxidation Methanol group → Formaldehyde or carboxylic acid under strong oxidants (e.g., KMnO₄).
Sulfonyl Modifications Methanesulfonyl group may undergo nucleophilic substitution (e.g., with amines) .
Esterification Methanol group → Acetate or sulfonate esters via acylating agents (e.g., Ac₂O) .

Synthetic Pathways for Analogues

While the target compound is unreported, insights from similar structures include:

  • Imidazole Functionalization : Methanesulfonyl groups are typically introduced via sulfonation or nucleophilic displacement .

  • Methanol Derivatives : Alcohol groups are often oxidized or protected during multi-step syntheses (e.g., LAH reduction of ketones ).

Experimental Proposal

To characterize the compound’s reactivity, consider:

  • Oxidative Studies :

    • React with K₂Cr₂O₇/H₂SO₄ to assess methanol → ketone conversion.

  • Nucleophilic Substitution :

    • Test methanesulfonyl group displacement with NaN₃ or amines.

  • Protection/Deprotection :

    • Use TMSCl to protect the methanol group during further functionalization.

Scientific Research Applications

Pharmaceutical Development

[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol has been investigated for its potential as a pharmaceutical compound due to its unique structural characteristics, which may confer specific biological activities. Its imidazole ring is known for its role in various pharmacological agents, particularly in the development of antifungal and antibacterial medications.

Enzyme Inhibition Studies

Research indicates that compounds with imidazole moieties can act as enzyme inhibitors, particularly in the context of metabolic pathways involving cytochrome P450 enzymes. Studies have shown that modifications to the imidazole structure can enhance binding affinity and selectivity towards specific enzyme targets, making this compound a candidate for further exploration in drug design .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic processes, warranting further investigation into its efficacy as an antimicrobial agent .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity against a panel of bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In a structure-activity relationship analysis, various derivatives of the imidazole compound were synthesized to explore how modifications to the methanesulfonyl group affected biological activity. Results indicated that specific substitutions enhanced antimicrobial efficacy, providing insights into optimizing the compound for therapeutic use.

Mechanism of Action

The mechanism of action of [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, highlighting substituent variations, molecular weights, and functional features:

Compound Name R₁ (1-position) R₂ (2-position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Methylpropyl Methanesulfonyl C₉H₁₆N₂O₃S 232.3 Branched alkyl, sulfonyl group
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol Benzyl Methanesulfonyl C₁₂H₁₄N₂O₃S 266.32 Aromatic ring, higher lipophilicity
M1 Metabolite (Vitacoxib derivative) 4-Chlorophenyl-pyridinyl Methanesulfonyl C₁₇H₁₅ClN₄O₃S 390.84 Chlorophenyl, heteroaromatic scaffold
{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Diethylamino propyl Methanesulfonyl C₁₂H₂₃N₃O₃S 289.4 Tertiary amine, enhanced solubility in acidic media
(2-Methanesulfonyl-1-propyl-1H-imidazol-5-yl)methanol Propyl Methanesulfonyl C₈H₁₄N₂O₃S 218.27 Linear alkyl chain, reduced steric bulk

Functional Group Impact on Properties

The benzyl group in increases aromaticity and molecular weight, which may influence binding to hydrophobic enzyme pockets.

Solubility and Ionization: The diethylamino propyl substituent in introduces a basic tertiary amine, improving water solubility under acidic conditions (e.g., gastric pH). The methanesulfonyl group common to all analogs contributes to polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability.

Pharmacological Implications :

  • The pyridinyl and 4-chlorophenyl groups in M1 suggest enhanced binding to cyclooxygenase-2 (COX-2), as seen in vitacoxib derivatives.
  • Metronidazole derivatives like (2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate) exhibit nitro-group-mediated antibacterial activity, a feature absent in the target compound.

Biological Activity

[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol, with the molecular formula C9H16N2O3S and CAS number 1221342-54-6, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesizes relevant research findings, and highlights case studies that elucidate its therapeutic potential.

The compound has a molecular weight of 232.3 g/mol and features a methanesulfonyl group attached to an imidazole ring. The imidazole derivatives are known for their diverse biological activities, making this compound a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit considerable antimicrobial properties. A study by Jain et al. demonstrated that various imidazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition for some derivatives was measured as follows:

CompoundZone of Inhibition (mm)
5a15
5b11
5c20
Streptomycin (Control)28

These results suggest that compounds similar to this compound may exhibit comparable antimicrobial efficacy .

Antitumor Activity

Imidazole derivatives have also been noted for their antitumor properties. In vitro studies have shown that certain imidazole compounds inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, specific derivatives demonstrated IC50 values indicating effective antiproliferative activity:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Such findings highlight the potential of this compound as a candidate for cancer therapy .

Anti-inflammatory and Antioxidant Properties

Imidazole compounds are recognized for their anti-inflammatory effects. Studies have shown that they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Additionally, antioxidant properties have been observed in some derivatives, suggesting a protective role against oxidative stress .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various imidazole derivatives against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain modifications to the imidazole structure significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 12.5 µg/mL against resistant strains .

In Silico Studies

Computational studies have supported the biological findings by predicting the interaction of this compound with key biological targets. Molecular docking studies indicated strong binding affinities to proteins involved in bacterial resistance mechanisms, enhancing the understanding of its therapeutic potential .

Q & A

Basic Research Questions

1. Optimization of Synthesis Conditions Q: What methodological approaches are recommended for optimizing the synthesis of [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol, and how can structural impurities be minimized? A: Synthesis optimization involves solvent selection (e.g., ethanol or dichloromethane), catalyst screening (e.g., palladium-carbon for hydrogenation), and stepwise purification via column chromatography. For example, reflux conditions with hydrazine hydrate in ethanol improve intermediate formation, while TLC monitoring (chloroform:methanol, 7:3) ensures reaction progression . Impurities are minimized by controlling stoichiometry and isolating intermediates through silica gel chromatography .

2. Structural Characterization Q: How can researchers validate the purity and structural integrity of this compound? A: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly methanesulfonyl and methylpropyl groups .
  • X-ray crystallography (e.g., SHELX software) to resolve bond angles and stereochemistry .
  • HPLC with high-resolution mass spectrometry (HRMS) to verify molecular weight and purity .

3. Impurity Profiling Q: What analytical strategies identify process-related impurities in structurally similar compounds (e.g., Losartan intermediates)? A: Impurity analysis employs:

  • HPLC-MS to detect byproducts like des-methyl analogs or tetrazole ring-opening products .
  • Reference standards (e.g., Losartan Potassium Impurity L) for comparative retention times .
  • Isotopic labeling (e.g., deuterated analogs) to trace degradation pathways .

Advanced Research Questions

4. Computational Modeling of Electronic Properties Q: How can density functional theory (DFT) predict reactivity and electronic characteristics of this compound? A: DFT calculations (e.g., B3LYP functional) model:

  • Electron density distribution, highlighting nucleophilic sites (e.g., methanol group) .
  • Correlation energy to predict stability under redox conditions .
  • Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions with biological targets .

5. X-ray Crystallography Challenges Q: What SHELX methodologies resolve structural ambiguities in imidazole derivatives with sulfonyl groups? A: Key steps include:

  • TWINABS for data scaling in twinned crystals .
  • SHELXD for phase determination in low-symmetry space groups .
  • Hydrogen-bonding analysis to refine methanesulfonyl oxygen interactions .

6. Handling Reactive Intermediates Q: What precautions stabilize methanesulfonyl-containing intermediates during synthesis? A: Critical practices:

  • Low-temperature storage (+5°C) to prevent hydrolysis of sulfonyl groups .
  • Inert atmosphere (N₂/Ar) during reactions to avoid oxidation .
  • Acid-free workup (e.g., using NaHCO₃ for neutralization) to preserve the imidazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.